molecular formula C28H31N3O7S B4332777 3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE

3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE

Cat. No.: B4332777
M. Wt: 553.6 g/mol
InChI Key: DBCGJFLCCJSQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by its multiple methoxy groups and a sulfanyl group attached to a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and trimethoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of methoxy and sulfanyl groups contributes to its ability to interact with biological molecules, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
  • 3,4-DIMETHYLPHENYL)-5-{[(3,4,5-TRIMETHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE

Uniqueness

The uniqueness of 3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE lies in its specific arrangement of methoxy and sulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-bis(3,4-dimethoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O7S/c1-32-20-10-8-18(14-22(20)34-3)27-29-30-28(31(27)19-9-11-21(33-2)23(15-19)35-4)39-16-17-12-24(36-5)26(38-7)25(13-17)37-6/h8-15H,16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCGJFLCCJSQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)OC)OC)SCC4=CC(=C(C(=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Reactant of Route 3
Reactant of Route 3
3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Reactant of Route 4
Reactant of Route 4
3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Reactant of Route 5
Reactant of Route 5
3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Reactant of Route 6
Reactant of Route 6
3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE

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